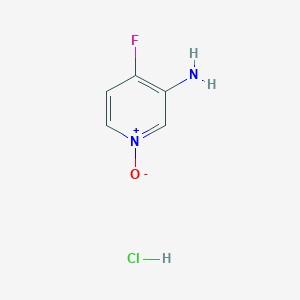

4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride

Description

4-Fluoro-1-oxidopyridin-1-ium-3-amine hydrochloride is a fluorinated pyridinium derivative characterized by a pyridine ring oxidized at the 1-position (forming an N-oxide) and substituted with a fluorine atom at the 4-position and an amino group at the 3-position. The hydrochloride salt enhances its solubility and crystallinity, making it suitable for pharmaceutical or material science applications. The molecular formula is C₅H₆FN₂O·HCl, with a molecular weight of 199.03 g/mol (calculated from constituent atomic weights).

Properties

IUPAC Name |

4-fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O.ClH/c6-4-1-2-8(9)3-5(4)7;/h1-3H,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGUCXUITLMSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1F)N)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include mild temperatures and the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitrogen-oxide group can participate in oxidation reactions.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amine derivatives.

Scientific Research Applications

4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Industry: The compound is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, while the nitrogen-oxide group can participate in redox reactions. These interactions can modulate the activity of the targets and influence various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-fluoro-1-oxidopyridin-1-ium-3-amine hydrochloride with structurally or functionally related compounds, focusing on molecular properties, substituent effects, and applications.

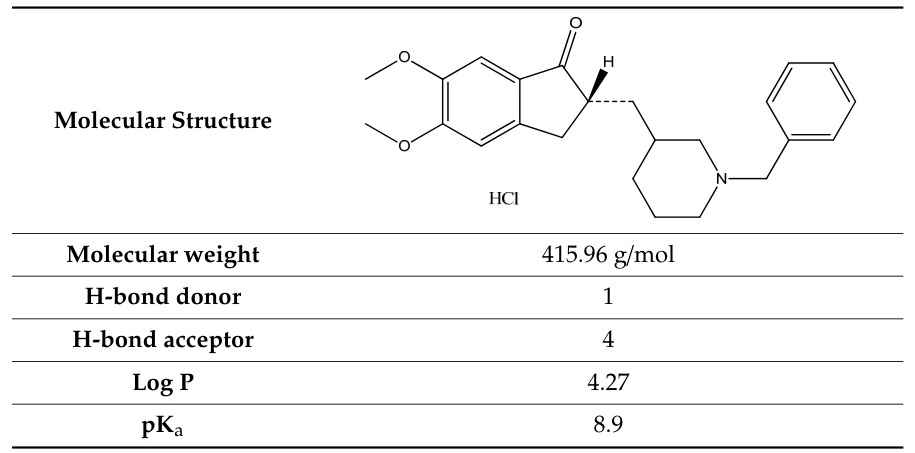

Table 1: Key Properties of Selected Compounds

Structural and Functional Analysis

Substituent Effects Fluorine Position: The target compound’s fluorine at C4 contrasts with analogs like [3-(3-fluorophenyl)propyl]amine hydrochloride (), where fluorine is on a phenyl ring. Fluorine in aromatic systems often enhances metabolic stability and lipophilicity, while aliphatic fluorine can alter pKa and solubility . N-Oxide vs.

Molecular Complexity

- The target compound’s low molecular weight (199.03 g/mol) distinguishes it from bulkier derivatives in (466–545 g/mol), which feature extended aromatic systems. Smaller molecules like the target may offer advantages in drug permeability and synthetic accessibility .

Hydrochloride Salt Utility

- Similar to donepezil hydrochloride () and memantine hydrochloride (), the hydrochloride salt form improves crystallinity and stability. However, the N-oxide in the target compound may reduce basicity compared to aliphatic amines like those in ’s piperidine derivatives .

Fluorine introduction likely involves electrophilic fluorination or halogen exchange .

Biological Activity

4-Fluoro-1-oxidopyridin-1-ium-3-amine;hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, which include a fluorine atom and a nitrogen-oxide group. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable candidate for various applications in drug discovery and development.

The compound exhibits several important chemical properties:

- Oxidation : The nitrogen-oxide group can participate in oxidation reactions.

- Reduction : It can be reduced under specific conditions to yield different products.

- Substitution : The fluorine atom can be substituted with other functional groups using appropriate reagents.

The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's ability to form strong interactions with these targets, while the nitrogen-oxide group can participate in redox reactions. This interaction can modulate the activity of various biological pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in gastric carcinoma models, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been identified as a potent inhibitor of specific kinases involved in cancer progression. Substituted derivatives have demonstrated improved enzyme potency and selectivity, indicating that modifications to the pyridine structure can enhance biological activity .

Case Studies

- GTL-16 Human Gastric Carcinoma Model : A derivative of 4-Fluoro-1-oxidopyridin-1-ium was tested in vivo, showing complete tumor stasis following oral administration. This highlights its potential for further clinical development .

- Met Kinase Inhibition : Compounds derived from this structure have been shown to selectively inhibit Met kinase, leading to significant reductions in tumor growth in preclinical models. This suggests that targeting specific pathways may provide therapeutic benefits in treating cancers driven by these kinases .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Fluoropyridine N-oxide | Lacks amine group | Limited activity |

| 3-Fluoro-4-nitropyridine 1-oxide | Contains nitro group instead of amine | Moderate reactivity |

| 4-Fluoro-1-oxidopyridin-1-ium | Unique combination of fluorine and nitrogen oxide | Potent antitumor and kinase inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Fluoro-1-oxidopyridin-1-ium-3-amine; hydrochloride with high purity?

- Methodology : Multi-step synthesis involving fluorinated pyridine derivatives and amine coupling under controlled conditions. Key steps include:

- Fluorination : Use of fluorinating agents (e.g., Selectfluor®) under inert atmospheres to avoid side reactions .

- Amine coupling : Reaction with hydrochlorides at pH 6–8 and temperatures between 50–80°C to optimize protonation and salt formation .

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures to achieve ≥98% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : , , and NMR to confirm fluorine substitution, amine protonation, and aromaticity .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis using SHELXL for refinement, focusing on hydrogen bonding between the protonated amine and chloride counterion .

- Example Data Table :

| Technique | Key Parameters | Purpose |

|---|---|---|

| X-ray Diffraction | Space group , | Confirm crystal packing and hydrogen bonds |

| NMR | δ = -120 to -150 ppm (CF coupling) | Validate fluoropyridine structure |

Q. What strategies ensure high yield and purity during scale-up synthesis?

- Methodology :

- Reaction optimization : Use Design of Experiments (DoE) to model temperature, pH, and stoichiometry effects on yield .

- In-line monitoring : FTIR or Raman spectroscopy to track intermediate formation and minimize byproducts .

- Quality control : HPLC with UV detection (λ = 254 nm) to assess purity thresholds ≥98% .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine substituent influence reactivity in nucleophilic substitution reactions?

- Methodology :

- Computational modeling : DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity .

- Kinetic studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs under identical conditions (e.g., SNAr reactions) .

- Contradiction resolution : Discrepancies in reactivity may arise from solvent polarity; use dielectric constant () adjustments to validate mechanisms .

Q. How can structural data resolve contradictions in proposed reaction mechanisms for enzyme inhibition?

- Methodology :

- Co-crystallization : Solve X-ray structures of the compound bound to target enzymes (e.g., kinases) to identify key interactions (e.g., H-bonds with active-site residues) .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (, ΔH) to distinguish competitive vs. allosteric inhibition .

- Contradiction example : Conflicting kinetic data may arise from off-target effects; use siRNA knockdowns to isolate primary targets .

Q. What role do fluorine atoms play in modulating the compound’s electronic properties and intermolecular interactions?

- Methodology :

- Electrostatic potential maps : Generate surfaces from X-ray charge density analysis to visualize fluorine’s electron-withdrawing effects .

- Hydrogen-bonding analysis : Graph set analysis (e.g., motifs) to quantify fluorine’s impact on crystal packing .

- Comparative studies : Replace fluorine with chlorine or hydrogen to assess changes in solubility and .

Q. How can computational models predict the compound’s pharmacokinetic profile and metabolic stability?

- Methodology :

- ADMET prediction : Use software like Schrödinger’s QikProp to estimate logP, CYP450 inhibition, and plasma protein binding .

- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect oxidative deamination or defluorination .

Contradiction Analysis and Resolution

Q. How to address discrepancies in reported biological activity across different assay systems?

- Methodology :

- Assay standardization : Use reference compounds (e.g., positive controls) to normalize activity metrics across labs .

- Orthogonal assays : Combine enzymatic assays with cell-based viability tests to confirm target specificity .

- Data reconciliation : Meta-analysis of IC values under varying pH and ionic strength to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.